2-Phenylbenzo[d]oxazole-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8N2O |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H8N2O/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H |
InChI Key |
MGEVONRUIJAIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Characterization and Spectroscopic Analysis of 2 Phenylbenzo D Oxazole 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of 2-Phenylbenzo[d]oxazole-5-carbonitrile provides distinct signals corresponding to the aromatic protons on both the phenyl and benzoxazole (B165842) ring systems. Although specific, fully assigned spectral data is not detailed in the available literature, the aromatic region is expected to show a complex pattern of multiplets. The protons on the phenyl group typically appear as multiplets, while the protons on the benzoxazole core would exhibit chemical shifts influenced by the electron-withdrawing nitrile group and the heterocyclic structure.
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbon atoms of the phenyl ring, the benzoxazole core, and the nitrile functional group. The nitrile carbon is a key diagnostic peak, typically appearing in the 118-120 ppm region. The other aromatic carbons would resonate in the approximate range of 110-155 ppm, with the carbon attached to the oxygen atom and the carbon of the oxazole (B20620) ring appearing at the lower field end of this range.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. semanticscholar.org This appears as a sharp and strong peak in the spectrum. Another key absorption is attributed to the C=N stretching of the oxazole ring. semanticscholar.org
| Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|
| 2230 | C≡N (Nitrile) Stretch | semanticscholar.org |
| 1617 | C=N (Oxazole Ring) Stretch | semanticscholar.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The analysis of this compound (C₁₄H₈N₂O) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 220.23 g/mol .
| m/z Value | Ion Assignment |
|---|---|
| ~220 | [M]⁺ (Molecular Ion) |
Chromatographic Methods for Monitoring and Purification
Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for the purification of the final product. semanticscholar.org
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the synthesis of this compound. The compound is observed to be less polar than its anilide precursors. semanticscholar.org Many benzoxazole derivatives, especially those with aromatic substituents, are known to fluoresce under UV light, which aids in their visualization on TLC plates. semanticscholar.org
Column Chromatography: For purification, column chromatography is an effective method. One documented procedure involves adsorbing the crude product onto silica (B1680970) gel and eluting it from a silica gel column. semanticscholar.org A common mobile phase for this purification is a gradient of ether in petroleum ether, typically ranging from 5–25%. semanticscholar.org This method has been shown to yield clean products in high yields. semanticscholar.org
Despite a comprehensive search for the spectroscopic data of this compound, no specific experimental values for its Ultraviolet-Visible (UV-Vis) absorption and emission properties were found in the available scientific literature. While general information on the photophysical characteristics of the broader class of 2-phenylbenzoxazole (B188899) derivatives exists, these data are not directly transferable to the 5-carbonitrile substituted compound.
The photophysical properties of benzoxazole derivatives, such as their absorption and emission maxima, are highly sensitive to the nature and position of substituents on the benzoxazole ring system and the 2-phenyl group. The introduction of a carbonitrile group at the 5-position is expected to influence the electronic transitions and, consequently, the absorption and fluorescence spectra of the molecule. However, without experimental data, a detailed analysis and the creation of a data table with specific values for this compound is not possible at this time.
Further experimental investigation is required to determine the precise UV-Vis absorption and emission characteristics of this compound. Such studies would involve dissolving the compound in various solvents and measuring its spectra using a UV-Vis spectrophotometer and a spectrofluorometer to identify the absorption maxima (λmax), molar extinction coefficients (ε), emission maxima (λem), and fluorescence quantum yields (Φ).
Theoretical and Computational Studies of 2 Phenylbenzo D Oxazole 5 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. cnr.it DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the properties of benzoxazole (B165842) derivatives.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. cnr.it This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-phenylbenzoxazole (B188899) derivatives, calculations are typically performed using basis sets such as 6-311++G(d,p) to ensure accuracy.
The optimization process reveals key structural parameters. The benzoxazole core is largely planar, but the phenyl ring is often twisted out of this plane to minimize steric hindrance. This dihedral angle between the phenyl group and the benzoxazole ring is a critical parameter influencing the molecule's electronic properties and crystal packing. nih.gov The nitrile group (-CN) at the 5-position is a linear, electron-withdrawing group that lies in the plane of the benzoxazole ring.
Below is a table of predicted bond lengths and angles for the core structure, derived from DFT calculations on analogous compounds.
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-O (oxazole) | Carbon-Oxygen bond length in the oxazole (B20620) ring | ~ 1.37 Å |
| C=N (oxazole) | Carbon-Nitrogen double bond length in the oxazole ring | ~ 1.31 Å |
| C-C (inter-ring) | Bond connecting the phenyl ring to the benzoxazole core | ~ 1.48 Å |
| C≡N (nitrile) | Carbon-Nitrogen triple bond length of the nitrile group | ~ 1.16 Å |
| ∠(O-C-N) | Angle within the oxazole ring | ~ 115° |
| Dihedral Angle | Torsion angle between the phenyl and benzoxazole planes | 15° - 30° |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net
For 2-phenylbenzoxazole derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system and the attached phenyl group. The LUMO, conversely, is often localized on the benzoxazole core and extends to any electron-withdrawing substituents. In the case of 2-Phenylbenzo[d]oxazole-5-carbonitrile, the strongly electron-withdrawing nitrile group would be expected to significantly lower the LUMO energy and concentrate its density in that region of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with longer wavelength absorption in its UV-Vis spectrum. researchgate.net
| Orbital/Parameter | Description | Representative Energy Value (eV) |
| HOMO | Highest Occupied Molecular Orbital energy | ~ -6.4 eV |
| LUMO | Lowest Unoccupied Molecular Orbital energy | ~ -2.1 eV |
| ΔE (Energy Gap) | Energy difference between LUMO and HOMO | ~ 4.3 eV |
Molecular Simulation Studies
Molecular simulation, particularly molecular dynamics (MD), offers insights into the dynamic behavior of molecules over time. These simulations are especially useful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme active site. nih.govnih.gov For example, molecular docking, a related simulation technique, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com
In silico docking simulations on 2-phenylbenzoxazole derivatives targeting enzymes like tyrosinase have shown that the benzoxazole core often lies in a hydrophobic pocket of the protein. nih.gov Specific interactions, such as hydrogen bonds and pi-pi stacking between the molecule's aromatic rings and amino acid residues in the active site, are critical for binding affinity. nih.gov MD simulations can further elaborate on these docked poses, providing information on the stability of the ligand-protein complex, the flexibility of the ligand within the binding site, and the energetic contributions of various interactions over a simulated time period.
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods used to study molecular structure and properties at the atomic and subatomic levels. These calculations provide a deeper understanding beyond simple geometry, delving into the conformational possibilities and the nature of chemical bonds.
Conformational Landscape Analysis
Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. nih.gov Conformational analysis maps the energy of a molecule as a function of one or more of these rotational angles (torsion angles). scispace.com For this compound, the most significant degree of freedom is the rotation around the single bond connecting the phenyl ring to the benzoxazole core.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the lowest-energy conformers (stable states) and the energy barriers required to transition between them. Such studies on similar aromatic compounds show that planar or near-planar conformations are often energetically disfavored due to steric clashes, while twisted conformations represent energy minima. nih.govscispace.com Understanding this conformational landscape is vital, as the specific conformation of a molecule can significantly impact its biological activity and photophysical properties.
Natural Bond Orbital (NBO) Population Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a quantum mechanical wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. materialsciencejournal.org It provides detailed information on charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. nih.gov
The table below lists some key donor-acceptor interactions that would be expected in this compound based on NBO analyses of related structures.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C-C)aromatic | Lone Pair -> π delocalization | High |
| LP(O) | π(C=N) | Lone Pair -> π delocalization | Moderate |
| π(C-C)phenyl | π(C-C)benzoxazole | π -> π conjugation | High |
| π(C-C)benzoxazole | π(C≡N)nitrile | π -> π conjugation | Significant |
This analysis confirms the extensive electron conjugation across the entire molecular framework, which is a defining characteristic of the 2-phenylbenzoxazole family and is crucial for its electronic and optical properties.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are pivotal computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding the interactions between a ligand, such as derivatives of 2-phenylbenzo[d]oxazole, and its target receptor at a molecular level. While specific docking studies on this compound are not extensively detailed in the provided literature, a wealth of information is available for structurally related 2-phenylbenzoxazole derivatives, shedding light on the potential binding modes of this chemical scaffold.
Research into 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A has revealed key interaction patterns. nih.govxjtlu.edu.cn In these studies, the benzoxazole core of the molecule typically occupies a hydrophobic pocket within the enzyme. nih.govxjtlu.edu.cn This pocket is lined with hydrophobic amino acid residues, including Ala118, Val166, Val168, Val169, and Ile182. nih.govxjtlu.edu.cn The molecule as a whole often adopts an L-shaped conformation to be effectively recognized by the Sortase A enzyme. nih.govxjtlu.edu.cn
Similarly, computational investigations of 2-phenyl-benzoxazole acetamide (B32628) derivatives as P2Y14R antagonists have provided insights into their binding mechanisms. nih.gov These studies, which are crucial for understanding the anti-gout potential of these compounds, also benefit from molecular docking to elucidate the ligand-receptor interactions that confer their antagonistic activity. nih.gov
Furthermore, molecular docking has been employed to explore the potential of 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors for skin-lightening applications. mdpi.com Docking simulations indicated that the resorcinol (B1680541) structure, a common feature in potent inhibitors in this class, contributes significantly to binding with tyrosinase through both hydrophobic interactions and hydrogen bonding. mdpi.com
In the realm of antimicrobial research, docking studies have been performed on various benzoxazole derivatives. For instance, studies on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor have been conducted to rationalize their antibacterial activity. nih.gov In a different study, docking of benzoxazole derivatives into the active site of UDP-N-acetylmuramate-L-alanine ligase (MurC) was performed to understand their potential as antimicrobial agents. nih.gov
The following interactive table summarizes the findings from molecular docking studies on various 2-phenylbenzoxazole derivatives, highlighting the target proteins and key interacting residues.
| Derivative Class | Target Protein | Key Interacting Residues/Binding Site Features | Reference |
| 2-phenyl-benzo[d]oxazole-7-carboxamides | Staphylococcus aureus Sortase A | Hydrophobic pocket composed of Ala118, Val166, Val168, Val169, and Ile182. The molecule adopts an L-shape. | nih.govxjtlu.edu.cn |
| Phenolic 2-phenylbenzo[d]oxazole compounds | Mushroom Tyrosinase | The resorcinol moiety engages in hydrophobic and hydrogen bonding interactions. | mdpi.com |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | 4URO receptor | Not specified in detail. | nih.gov |
| 2-phenyl-benzoxazole acetamides | P2Y14 Receptor | Not specified in detail. | nih.gov |
These studies collectively demonstrate the utility of molecular docking in understanding the structure-activity relationships of 2-phenylbenzoxazole derivatives and in guiding the design of new, more potent compounds for various therapeutic applications. The consistent observation of the benzoxazole core fitting into hydrophobic pockets across different targets suggests a fundamental binding characteristic of this scaffold.
Advanced Applications of 2 Phenylbenzo D Oxazole 5 Carbonitrile Scaffolds and Derivatives
Medicinal and Pharmaceutical Chemistry Applications
The versatile structure of 2-phenylbenzo[d]oxazole-5-carbonitrile has served as a foundation for the development of numerous derivatives with significant potential in treating a range of diseases. Researchers have systematically modified this scaffold to enhance its biological efficacy and target specificity.
Antibacterial and Antimicrobial Agents
Derivatives of the 2-phenylbenzo[d]oxazole scaffold have demonstrated notable activity against a spectrum of bacterial and microbial pathogens. While specific studies on the 5-carbonitrile derivatives are emerging, the broader class of 2-phenylbenzoxazoles has shown promise. For instance, Schiff's bases derived from 4-(benzo[d]oxazol-2-yl)aniline have been synthesized and screened for their in-vitro growth-inhibiting activity against various bacterial strains, including Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.netderpharmachemica.com Some of these compounds exhibited significant antibacterial activity when compared to standard drugs like Ciprofloxacin. researchgate.netderpharmachemica.com The antimicrobial potential of benzoxazole (B165842) derivatives is often attributed to the 2- and 5-positions of the benzoxazole core being critical for their activity. mdpi.com
Sortase A, a bacterial transpeptidase, is crucial for the virulence of Gram-positive bacteria, making it an attractive target for novel anti-infective therapies. While direct research on this compound as a Sortase A inhibitor is limited, studies on closely related isomers provide valuable insights. A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been designed and shown to be effective in vitro inhibitors of Staphylococcus aureus Sortase A. nih.gov These compounds, with IC50 values ranging from 19.8 to 184.2 μM, demonstrated that substitutions at the 2- and 7-positions of the benzoxazole ring significantly influence their inhibitory activity. nih.gov Molecular docking studies of these derivatives revealed that the benzoxazole core binds within a hydrophobic pocket of the enzyme. nih.gov This suggests that the 2-phenylbenzo[d]oxazole scaffold is a viable starting point for developing Sortase A inhibitors, and derivatives of the 5-carbonitrile isomer warrant further investigation.
DNA gyrase is an essential bacterial enzyme and a well-validated target for antibiotics. Benzoxazole derivatives have been investigated as potential inhibitors of this enzyme. researchgate.net Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov While specific studies on this compound are not extensively documented, the broader class of benzoxazole-containing compounds is believed to have the potential to be developed into new and powerful antibiotic medicines targeting DNA gyrase. researchgate.net
Anticancer Agents
The 2-phenylbenzo[d]oxazole scaffold is a recognized pharmacophore in the design of anticancer agents. researchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.com The antiproliferative activity of these compounds is often linked to the substitution patterns on both the phenyl and benzoxazole rings. Studies on various 2-arylbenzoxazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. researchgate.netnih.gov For example, 2-aryl-5-benzoxazolealkanoic acid derivatives have been synthesized and evaluated for their biological activities. nih.gov While direct evidence for the anticancer activity of this compound is still emerging, the known importance of the 5-position for antiproliferative effects suggests that the 5-carbonitrile derivatives could be promising candidates for further development. mdpi.com
Anti-inflammatory and Analgesic Agents
Benzoxazole derivatives have been explored for their potential as anti-inflammatory and analgesic agents. nih.govnih.govresearchgate.net The mechanism of action for their anti-inflammatory effects is often associated with the inhibition of cyclooxygenase (COX) enzymes. researchgate.net For instance, a series of 2-aryl-5-benzoxazolealkanoic acid derivatives demonstrated notable anti-inflammatory activity in rat paw edema models, with some compounds being more active than phenylbutazone. nih.gov Research on 2-(2-arylphenyl)benzoxazoles has identified this scaffold as a novel and selective ligand for the COX-2 enzyme. nih.gov Although specific analgesic data for this compound derivatives are not widely available, the established anti-inflammatory properties of the broader benzoxazole class suggest a potential for analgesic effects as well.
Antifungal and Antituberculosis Agents
The 2-phenylbenzoxazole (B188899) scaffold has also been investigated for its efficacy against fungal and mycobacterial pathogens. nih.govnih.govmdpi.com Schiff's bases of 4-(benzo[d]oxazol-2-yl)aniline have shown good antifungal activity against strains like Aspergillus niger, Rhizopus oryzae, and Candida albicans. researchgate.netderpharmachemica.com
In the context of antituberculosis agents, the lipophilicity of benzoxazole derivatives is considered a key factor for their penetration through the mycobacterial cell wall. researchgate.net While a number of oxazole (B20620) and benzoxazole derivatives have shown impressive activity against Mycobacterium tuberculosis, including non-replicating forms, specific research on this compound in this area is still needed. researchgate.netnih.gov
Anticonvulsant Agents
Derivatives of the benzoxazole scaffold have been identified as promising candidates for anticonvulsant therapy. Their efficacy is often evaluated using standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.
In one study, a series of novel benzoxazole derivatives incorporating a 1,2,4-triazolone moiety were synthesized and assessed for their anticonvulsant properties. unica.it A significant number of these compounds exhibited protective activity in the MES model. unica.it Notably, compound 5f from this series was identified as a highly promising agent, with an ED₅₀ value of 22.0 mg/kg in the MES test, indicating potent anticonvulsant activity. unica.it Further investigations suggested that its mechanism of action may involve the modulation of the GABAergic system, as the compound was found to significantly elevate γ-aminobutyric acid (GABA) levels in the brain. unica.it
Another study focused on semicarbazone-containing benzoxazole derivatives. researchgate.net Two compounds, Ve and Vl , were particularly active in the MES model, providing protection at a low dose of 30 mg/kg. researchgate.net These compounds demonstrated a rapid onset of action. researchgate.net In the scPTZ model, which is indicative of activity against absence seizures, several compounds showed good anticonvulsant effects. researchgate.net
Furthermore, research on fused triazolo-thiadiazoles bearing a benzoxazole moiety has also yielded active anticonvulsant compounds. Derivatives 4e, 4g, 4j, 4l, 4m, and 4n showed notable anticonvulsant action, which was correlated with their higher lipophilicity. researchgate.net These findings underscore the potential of the benzoxazole scaffold in developing new antiepileptic drugs.
Table 1: Anticonvulsant Activity of Selected Benzoxazole Derivatives
| Compound ID | Test Model | Activity | Reference |
|---|---|---|---|
| 5f | MES | ED₅₀ = 22.0 mg/kg | unica.it |
| Ve | MES | Active at 30 mg/kg | researchgate.net |
| Vl | MES | Active at 30 mg/kg | researchgate.net |
| 4j | MES & scPTZ | Active | researchgate.net |
| 4l | MES & scPTZ | Active | researchgate.net |
Antiviral and Anti-HIV Agents
The benzoxazole nucleus is a key component in various compounds exhibiting a broad spectrum of antiviral activities. healthinformaticsjournal.comrsc.org Research has demonstrated the potential of these derivatives against various viral pathogens, although specific activity against the Human Immunodeficiency Virus (HIV) is less extensively documented in the literature.
A notable area of investigation has been the activity of benzoxazole derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). A series of flavonol derivatives incorporating a benzoxazole moiety were designed and synthesized, with several compounds showing excellent antiviral activity against TMV in vivo. nih.gov Specifically, compound X17 displayed superior curative and protective activities compared to the commercial agent ningnanmycin, with EC₅₀ values of 127.6 µg/mL and 101.2 µg/mL, respectively. nih.gov Mechanistic studies suggested that this compound may bind to the TMV coat protein, thereby inhibiting the virus's assembly and replication. nih.gov The benzoxazole scaffold is recognized for its agricultural biological activities, including antiviral properties. mdpi.com
While the primary focus of recent research has been on general antiviral applications, the structural similarity of benzoxazoles to naturally occurring nucleic bases allows them to interact with biological polymers, a characteristic that is fundamental to their antiviral potential. rsc.orgunimore.it
Neuroprotective Agents
Benzoxazole derivatives have emerged as significant candidates for the development of neuroprotective therapies, particularly for neurodegenerative conditions like Alzheimer's disease. acs.orgnih.gov Their mechanism of action often involves protecting neurons from damage induced by neurotoxic agents such as β-amyloid.
A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) peptides, which leads to neuronal cell death. nih.gov Substituted benzo[d]oxazole-based derivatives have been shown to exert potent neuroprotective effects against Aβ-induced toxicity. In studies using PC12 cells, a common model for neuronal cells, a series of novel synthetic benzoxazole derivatives demonstrated a significant ability to reduce the neurotoxicity induced by the Aβ₂₅₋₃₅ peptide. nih.govnih.gov One of the most effective compounds, 5c , not only increased the viability of Aβ-treated cells but also protected them from apoptosis and reduced the hyperphosphorylation of the tau protein, another critical factor in Alzheimer's pathology. nih.govnih.gov
The neuroprotective effects of benzoxazole derivatives are closely linked to their ability to modulate key intracellular signaling pathways that are dysregulated in Alzheimer's disease. The Akt/GSK-3β/NF-κB pathway is a crucial regulator of cell survival and inflammatory responses. nih.gov Western blot analysis revealed that compound 5c exerted its neuroprotective effects by promoting the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov This activation of the pro-survival Akt pathway subsequently led to a decrease in the expression of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). nih.govnih.gov By regulating this signaling cascade, the compound was able to decrease the expression of downstream targets involved in Aβ production and neuroinflammation, such as the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS). nih.gov
Enzyme Inhibition Studies
The 2-phenylbenzoxazole scaffold has been extensively studied as a privileged structure for designing potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for skin-lightening agents. Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been explored as tyrosinase inhibitors. Certain derivatives have shown potent inhibition of mushroom tyrosinase, with compounds 3, 8, and 13 being particularly effective. These compounds also demonstrated the ability to decrease melanin content in B16F10 melanoma cells, suggesting they inhibit cellular tyrosinase. The inhibitory mechanism is believed to involve the interaction of the benzoxazole derivatives with the dinuclear copper center in the enzyme's active site.
Cyclooxygenase-2 (COX-2): COX-2 is a central enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Novel series of benzoxazole derivatives have been synthesized and investigated for their ability to inhibit the COX-2 enzyme. Several compounds, including salts of Methyl-2-amino benzoxazole-5-carboxylate and 2-amino benzoxazole-5-carbohydrazide , showed moderate to good COX-2 inhibition activity. For example, Methyl-2-amino benzoxazole carboxylate Tosylate exhibited an IC₅₀ value of 11.5 µg/ml, which is comparable to the standard drug Celecoxib.
5-Lipoxygenase (5-LOX): 5-LOX is another critical enzyme in the inflammatory cascade, leading to the production of leukotrienes, which are involved in asthma and allergic reactions. A series of benzoxazoles were designed and synthesized as 5-LOX inhibitors. The prepared compounds demonstrated inhibition of leukotriene C4 (LTC4) formation with IC₅₀ values ranging from 0.12 to 23.88 μM.
Histone Deacetylase 6 (HDAC6): HDAC6 is a promising target for cancer therapy. nih.govnih.gov Novel benzoxazole-based derivatives have been designed as HDAC inhibitors. nih.gov In-silico and in-vitro studies have shown that these compounds possess a strong affinity for HDAC6. nih.gov Specifically, compound 9c from one study demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 24.1 μg/ml. nih.gov Another study on hydroxamic acid-based inhibitors conjugated to benzoxazole core structures also identified compounds with potent and selective HDAC6 inhibition. nih.gov
Table 2: Enzyme Inhibition by Benzoxazole Derivatives
| Enzyme Target | Key Findings | Representative Compound(s) | Reference(s) |
|---|---|---|---|
| Tyrosinase | Potent inhibition of mushroom and cellular tyrosinase. | Compounds 3, 8, 13 | |
| COX-2 | Moderate to good inhibition, comparable to Celecoxib. | Methyl-2-amino benzoxazole carboxylate Tosylate | |
| 5-Lipoxygenase | Inhibition of LTC4 formation with IC₅₀ values in the micromolar range. | Compounds 2d, 2g | |
| HDAC6 | Selective inhibition and antiproliferative activity in cancer cells. | Compound 9c , Compound 7 | nih.govnih.gov |
Other Biological Activities
Beyond the applications previously discussed, the versatile benzoxazole scaffold has been incorporated into molecules demonstrating a wide range of other important biological activities.
Antihypertensive: Benzoxazole derivatives have been designed as angiotensin II receptor 1 (AT₁R) antagonists, a major class of antihypertensive drugs. A series of these compounds displayed nanomolar affinity for the AT₁ receptor and were effective at decreasing blood pressure in spontaneously hypertensive rats. Notably, compounds 1b and 2b reduced blood pressure with potency equal to or greater than the commercial drug Losartan.
Anthelmintic: The benzoxazole nucleus is a component of novel anthelmintic agents. Studies on 2-heteroaromatic-substituted isothiocyanatobenzoxazoles have identified compounds with potent activity against nematodes and tapeworms. For instance, 5-isothiocyanato-2-(2-furyl)benzoxazole (34) and two other derivatives showed 100% nematocidal activity in mice. Other research on 5-nitro-1,3-benzoxazole derivatives also identified potent anthelmintic molecules, with compounds 1 and 4 emerging as particularly effective.
Antimalarial: Several benzoxazole derivatives have shown promising antimalarial activity. In one study, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a ) exhibited significant activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values of 5.1 and 2.2 μM, respectively.
Rho Kinase (ROCK) Inhibitors: Inhibition of Rho kinase is a therapeutic strategy for diseases like hypertension and glaucoma. Benzoxazoles have been developed as a distinct scaffold for ROCK inhibitors. Structure-activity relationship (SAR) studies have led to the optimization of lead compounds, resulting in novel and selective inhibitors of ROCK-II with excellent potency in both enzyme and cell-based assays.
Transthyretin (TTR) Amyloid Formation Inhibitors: Benzoxazole-based compounds are among the most effective inhibitors of transthyretin amyloid fibril formation, a process implicated in amyloidosis. These inhibitors function by stabilizing the native tetrameric structure of TTR, which raises the energy barrier for its dissociation into amyloidogenic monomers. The drug Tafamidis, a non-steroidal anti-inflammatory drug (NSAID) benzoxazole derivative, selectively binds to the thyroxine-binding sites of the TTR tetramer, inhibiting its dissociation and has been approved for treating TTR-related amyloidosis.
Material Science and Organic Electronics Applications
The 2-phenylbenzoxazole core is a well-established fluorophore, and the introduction of a nitrile group at the 5-position significantly influences its electronic and photophysical properties. This has led to the exploration of this compound and its derivatives in the development of novel materials with tailored functionalities.
Development of Advanced Materials, Polymers, and Coatings
While specific research on the direct incorporation of this compound into polymers and coatings is an emerging area, the broader class of 2-phenylbenzoxazole derivatives has shown considerable promise. The rigid, planar structure of the benzoxazole moiety can impart enhanced thermal stability and mechanical strength to polymeric materials. The nitrile group in the 5-position offers a potential site for polymerization or for grafting onto other polymer backbones, allowing for the synthesis of functional polymers with specific optical or electronic properties. The inherent fluorescence of the benzoxazole core could be harnessed to create coatings with sensory capabilities, for instance, for detecting changes in environmental conditions such as temperature or pH.
Phosphorescent Materials
The 2-phenylbenzoxazole scaffold is a common ligand in the design of phosphorescent organometallic complexes. While this compound itself is primarily a fluorescent compound, it can be functionalized to create ligands for heavy metal ions such as iridium(III) or platinum(II). The resulting complexes can exhibit strong phosphorescence, a property crucial for applications in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group can be strategically employed to tune the energy levels of the resulting metal complexes, thereby influencing the color and efficiency of their phosphorescent emission. Research in this area focuses on designing ligands that facilitate efficient intersystem crossing and minimize non-radiative decay pathways to achieve high phosphorescence quantum yields.
Role as a Key Building Block in Complex Organic Synthesis
This compound serves as a valuable and versatile starting material for the synthesis of more complex heterocyclic compounds. Its synthesis has been achieved through various methods, including N-deprotonation–O-SNAr cyclization and oxidative N-heterocyclic carbene (NHC) catalysis, providing accessible routes to this key intermediate. nih.govresearchgate.net The presence of the nitrile group offers a reactive handle for a wide range of chemical transformations.
The nitrile functionality can be hydrolyzed to a carboxylic acid, converted to an amine via reduction, or transformed into a tetrazole ring, among other possibilities. These transformations open up avenues for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. For instance, the conversion of the nitrile to a carboxylic acid allows for the formation of amides and esters, enabling the coupling of the 2-phenylbenzoxazole core to other molecular fragments.
Below is a table summarizing key synthetic parameters for this compound as reported in the literature.
| Synthesis Method | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |
| N-deprotonation–O-SNAr | N-(2-fluoro-5-cyanophenyl)benzamide, K2CO3 | DMF, 115 °C, 1 h | 84 | 188-189 | nih.gov |
| Oxidative NHC-Catalysis | 2-Amino-4-cyanophenol, Benzaldehyde (B42025), NHC catalyst | Oxidant, 30 °C | 90 | 110-112 | researchgate.net |
This reactivity, combined with the inherent properties of the 2-phenylbenzoxazole scaffold, makes this compound a strategic building block for the construction of elaborate molecular architectures with tailored functions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
Future synthetic research should prioritize the development of novel, environmentally benign, and atom-economical methods for the preparation of 2-Phenylbenzo[d]oxazole-5-carbonitrile. While traditional condensation methods are effective, they often involve harsh conditions and generate significant waste. Green chemistry approaches, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents and catalysts, represent promising alternatives.
A key area of exploration will be the development of one-pot multicomponent reactions that can construct the benzoxazole (B165842) core with the desired substituents in a single, efficient step. Furthermore, catalytic methods that promote high atom economy, minimizing the formation of byproducts, will be crucial. This includes exploring transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce the phenyl and cyano groups with high precision and efficiency. The goal is to create synthetic pathways that are not only high-yielding but also adhere to the principles of sustainable chemistry, reducing the environmental impact of production.
Application of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to its future development. Advanced spectroscopic techniques will play a pivotal role in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, providing detailed insights into the molecular structure.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be critical for confirming the elemental composition and for fragmentation studies to understand the molecule's stability and decomposition pathways. Furthermore, single-crystal X-ray diffraction studies are of paramount importance to definitively determine the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This detailed structural information is invaluable for understanding its physical properties and for computational modeling studies.
Expansion of Computational Modeling for Structure-Activity Relationship (SAR) and Mechanism Prediction
Computational chemistry offers a powerful toolkit to predict and rationalize the properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and to predict its spectroscopic properties, which can then be correlated with experimental data.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in guiding the design of new derivatives with enhanced biological activity. By building computational models that correlate structural features with observed biological effects, researchers can prioritize the synthesis of compounds with a higher probability of success. Moreover, computational modeling can be used to predict the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. These in silico approaches will accelerate the discovery and development process by providing valuable insights that can guide experimental work.
Exploration of New Biological Targets and Mechanisms of Action for Derivatives
The 2-phenylbenzoxazole (B188899) scaffold is known to exhibit a wide range of biological activities, and future research should focus on exploring the therapeutic potential of this compound and its derivatives against new biological targets. The presence of the electron-withdrawing nitrile group can significantly influence the molecule's electronic properties and its interactions with biological macromolecules.
Screening of this compound and its analogues against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions, is a crucial next step. Potential areas of investigation include its efficacy as an anticancer agent, with studies focusing on its ability to inhibit kinases, topoisomerases, or other proteins involved in cancer progression. nih.gov The antimicrobial and antiviral potential of these compounds also warrants investigation. Once promising activities are identified, detailed mechanistic studies will be necessary to elucidate the precise molecular mechanism of action, which is essential for further drug development. Research has shown that some 2-phenylbenzoxazole derivatives can act as tyrosinase inhibitors, suggesting a potential application in dermatology. nih.gov Others have been identified as inhibitors of the GroES/GroEL chaperone system, indicating a possible role as novel antibiotics. nih.govchemrxiv.org
Integration into Novel Material Systems for Optoelectronic and Sensing Devices
The conjugated π-system of this compound suggests its potential for applications in materials science, particularly in the fields of optoelectronics and chemical sensing. The inherent fluorescence of many 2-phenylbenzoxazole derivatives makes them attractive candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.commdpi.com
Future research should explore the synthesis of polymers and small molecules incorporating the this compound core for use in organic electronic devices. The electron-withdrawing nature of the nitrile group could be beneficial for creating materials with desirable electron-transport properties. Furthermore, the development of derivatives functionalized with specific recognition moieties could lead to the creation of highly selective and sensitive chemical sensors for detecting ions or small molecules. mdpi.com The unique photophysical properties of these compounds, such as large Stokes shifts and high quantum yields, could be harnessed to develop advanced fluorescent probes for biological imaging and diagnostics. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently established for 2-Phenylbenzo[d]oxazole-5-carbonitrile, and what are their key parameters?
- Answer : The Cu-catalyzed coupling of phenol with cyclic oxime esters is a primary method, yielding 54% under optimized conditions. Key parameters include:
- Catalyst: Cu(I) or Cu(II) salts.
- Solvent: Polar aprotic solvents (e.g., DMF).
- Temperature: 80–100°C.
- Characterization: ¹H NMR (δ 8.26–8.24 ppm for aromatic protons) and ¹³C NMR (δ 165.3 ppm for nitrile carbon) .
- Table 1 : Synthetic Conditions from Guo et al. (2015)
| Parameter | Value |
|---|---|
| Catalyst | Cu(I) |
| Solvent | DMF |
| Temperature | 90°C |
| Yield | 54% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.26 ppm) and nitrile carbon (δ 118.9 ppm) confirm the core structure .
- IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ indicates the nitrile group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220) validate the molecular formula.
Q. What are the primary research applications of this compound in organic chemistry?
- Answer : The compound serves as:
- A precursor for functionalized heterocycles (e.g., fused oxazole derivatives).
- A ligand in transition-metal catalysis due to its electron-deficient aromatic system .
Advanced Research Questions
Q. How can researchers optimize the Cu-catalyzed synthesis of this compound to improve yield and scalability?
- Answer :
- Catalyst Screening : Test Cu(OTf)₂ or Cu(OAc)₂ for enhanced turnover.
- Solvent Effects : Compare DMSO (higher polarity) vs. THF (lower polarity) to stabilize intermediates.
- Additives : Ligands like 1,10-phenanthroline may reduce side reactions.
- Scale-Up Considerations : Use flow chemistry to manage exothermic steps .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Answer :
- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to confirm nitrile placement (e.g., HMBC correlation from δ 8.07 ppm aromatic proton to nitrile carbon).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.
- Comparative Analysis : Cross-reference with analogous oxazole-carbonitriles (e.g., 5-methyl derivatives in ) .
Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?
- Answer :
- Electronic Effects : The nitrile deactivates the oxazole ring, directing electrophilic substitution to the phenyl group.
- Catalytic Challenges : Use Pd/XPhos systems to overcome steric hindrance during Suzuki-Miyaura couplings.
- Computational Insights : DFT studies (e.g., NBO analysis) quantify charge distribution for reaction planning .
Q. What methodological rigor is required to ensure reproducibility in heterogeneous catalysis studies involving this compound?
- Answer :
- Batch-to-Batch Consistency : Standardize starting material purity (HPLC >98%).
- Reaction Monitoring : Use in situ IR or GC-MS to track intermediate formation.
- Open Data Practices : Share raw NMR files and chromatograms via repositories to enable peer validation .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported yields for similar oxazole-carbonitriles?
- Answer :
- Meta-Analysis : Compare solvent systems (e.g., DMF vs. acetonitrile in vs. 17).
- Error Sources : Identify common pitfalls (e.g., hydrolysis of nitrile group under acidic conditions).
- Control Experiments : Replicate Guo et al.’s protocol with strict inert-atmosphere controls .
Methodological Resources
Q. What computational tools can predict the physicochemical properties of this compound derivatives?
- Answer :
- DFT Software : Gaussian or ORCA for HOMO/LUMO calculations.
- Retrosynthetic Tools : Use AI platforms (e.g., IBM RXN) to propose novel routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
